molecular formula C9H5BrO B3058578 3-Bromo-1H-inden-1-one CAS No. 90271-93-5

3-Bromo-1H-inden-1-one

Cat. No.: B3058578
CAS No.: 90271-93-5
M. Wt: 209.04 g/mol
InChI Key: WEQUSKSQUOPDPY-UHFFFAOYSA-N
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Description

3-Bromo-1H-inden-1-one is an organic compound that belongs to the class of indenes and isoindenes It is characterized by a bromine atom attached to the third position of the indene ring system, which consists of a benzene ring fused to a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-inden-1-one typically involves the bromination of 1H-inden-1-one. One common method is the reaction of 1H-inden-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-inden-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted indene derivatives.

    Reduction Reactions: Formation of 3-bromo-1H-inden-1-ol.

    Oxidation Reactions: Formation of more complex oxidized products, depending on the specific conditions used.

Scientific Research Applications

3-Bromo-1H-inden-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1H-inden-1-one involves its interaction with specific molecular targets. For example, it has been shown to bind to estrogen receptors with an affinity similar to that of other estrogen receptor modulators. This binding can activate the expression of genes containing estrogen response elements, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,3-dihydro-1H-inden-1-one
  • 4-Bromo-1H-inden-1-one
  • 2-Bromo-1H-inden-1-one

Uniqueness

3-Bromo-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a carbonyl group

Properties

IUPAC Name

3-bromoinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQUSKSQUOPDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90463362
Record name 3-bromoindenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90271-93-5
Record name 3-bromoindenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90463362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-methoxyindanone of formula 20 is dissolved in CCl4, N-bromosuccinimide (2 to 2.2 eq) and 2,2′-azobisisobutyronitrile (0.2 to 0.3 eq) are added thereto. The resulting mixture is further irradiated by a tungsten lamp (375W) for 3 to 5 h with stirring, to obtain the 3-bromoindenone of formula 21.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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